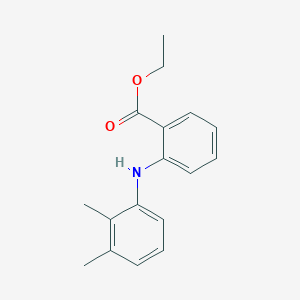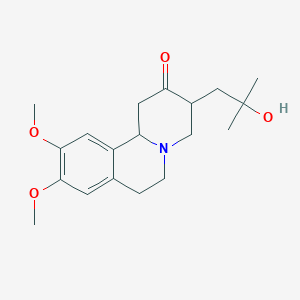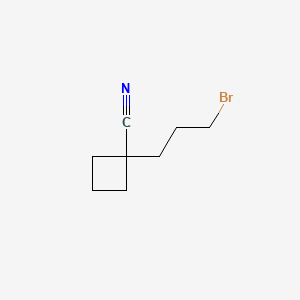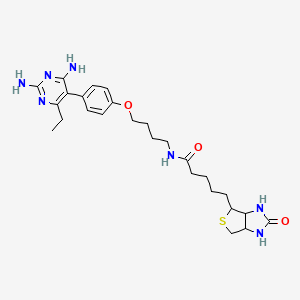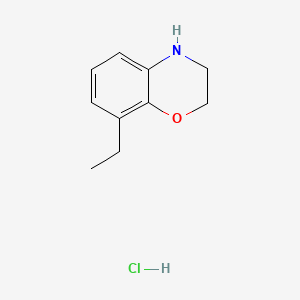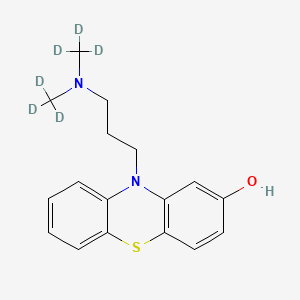
2-Hydroxy Promazine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy Promazine-d6 is a deuterated analog of 2-Hydroxy Promazine, a metabolite of Promazine. Promazine is a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. The deuterated form, this compound, is often used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Promazine-d6 typically involves the deuteration of 2-Hydroxy Promazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity of the deuterated compound. Quality control measures are stringent to maintain the integrity of the isotope labeling .
化学反応の分析
Types of Reactions
2-Hydroxy Promazine-d6 undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced .
科学的研究の応用
2-Hydroxy Promazine-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of phenothiazine derivatives.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Promazine and its metabolites.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products
作用機序
The mechanism of action of 2-Hydroxy Promazine-d6 is similar to that of Promazine. It acts primarily as an antagonist at dopamine and serotonin receptors, particularly the dopamine D2 and serotonin 5-HT2 receptors. This antagonism leads to its antipsychotic and antiemetic effects. The deuterated form is used to study these mechanisms in greater detail due to its enhanced stability and traceability in metabolic studies .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different pharmacokinetic profiles.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Acepromazine: Used mainly in veterinary medicine as a tranquilizer and antiemetic .
Uniqueness
2-Hydroxy Promazine-d6 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, providing insights that are not easily obtainable with non-deuterated compounds .
特性
分子式 |
C17H20N2OS |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3 |
InChIキー |
YMVFQWULFRMLRA-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)C([2H])([2H])[2H] |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



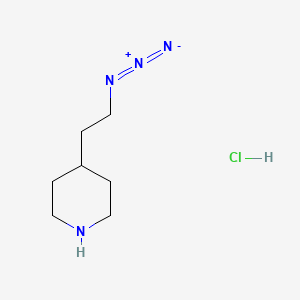

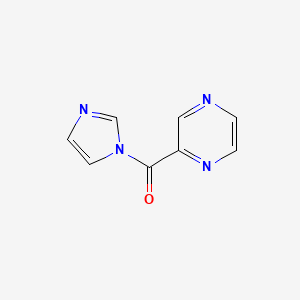
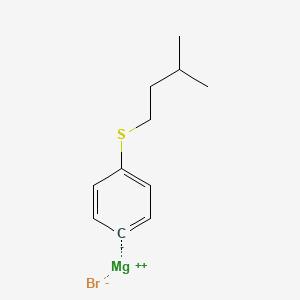
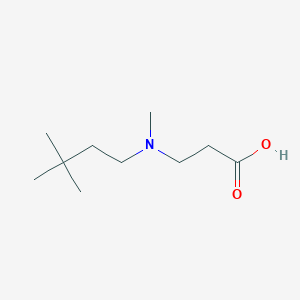
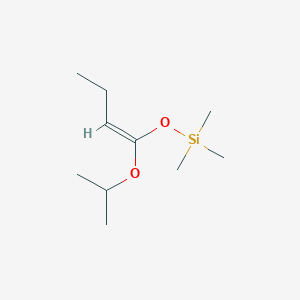
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

